molecular formula C24H22N2O4 B2721663 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid CAS No. 1694526-75-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid

Cat. No. B2721663
CAS RN: 1694526-75-4
M. Wt: 402.45
InChI Key: VHWPDXWRLJJBHA-UHFFFAOYSA-N
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Description

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid” is likely to be an organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Fmoc group, a pyridin-2-yl group, and a butanoic acid group. The Fmoc group is a bulky, aromatic group, and the pyridin-2-yl group is a heterocyclic aromatic group. The butanoic acid group is a four-carbon aliphatic acid group .


Chemical Reactions Analysis

The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis. The butanoic acid group can participate in reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Protection and Deprotection in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups during the synthesis of complex molecules. It is particularly beneficial in situations where both acid- and base-labile protecting groups are employed, offering a convenient removal process that does not affect other sensitive groups in the molecule. This characteristic makes it an indispensable tool in the synthesis of peptides and oligonucleotides, among other biomolecules (Gioeli & Chattopadhyaya, 1982).

Nanotechnology and Material Science

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been explored as surfactants for carbon nanotubes (CNTs). These compounds facilitate the creation of homogeneous aqueous nanotube dispersions, which are crucial for various applications in nanotechnology and materials science. The enzymatically activated surfactants derived from these compounds offer on-demand dispersion capabilities under physiological conditions, presenting a novel approach to the manipulation and use of CNTs (Cousins et al., 2009).

Polymer Chemistry

The compound has also found utility in polymer chemistry, particularly in the development of novel polymers with specific functional properties. For instance, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives, which utilize a pyridine group at the side chains, have been developed as efficient cathode-modifying layers for polymer solar cells. These polymers significantly improve the power conversion efficiency of the cells by facilitating lower-cost solution processing and enhancing the interfacial energy dynamics at the cathode side (Chen et al., 2017).

Self-Assembled Structures

The self-assembly properties of variants of this compound have been explored, demonstrating its potential in creating controlled morphological changes in self-assembled structures. These findings are promising for the design of novel self-assembled architectures with applications ranging from material science to nanotechnology. The ability to manipulate the morphological characteristics of these structures through concentration and temperature adjustments opens up new avenues for research and application in various fields (Kshtriya, Koshti, & Gour, 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used in peptide synthesis, the Fmoc group would play a crucial role in protecting the amino group during the synthesis process .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

Future research on this compound could involve its use in peptide synthesis or other organic synthesis reactions. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPDXWRLJJBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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